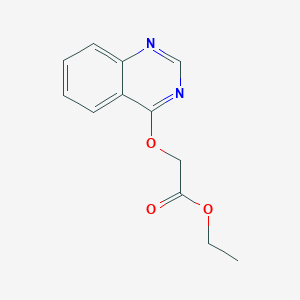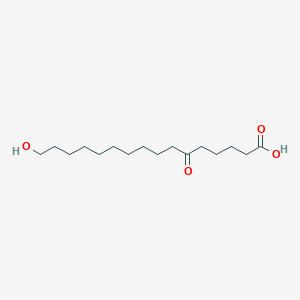
Methyl 2-methyl-4-nitropentanoate
Overview
Description
Methyl 2-methyl-4-nitropentanoate: is an organic compound with the molecular formula C7H13NO4 It is a nitro ester, which means it contains a nitro group (-NO2) attached to an ester functional group
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize this compound is through the esterification of 2-methyl-4-nitropentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Nitration Reaction: Another approach involves the nitration of 2-methylpentanoic acid followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves the use of reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methyl-4-aminopentanoate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 2-Methyl-4-nitropentanoic acid
Reduction: 2-Methyl-4-aminopentanoate
Substitution: Various substituted nitro esters or amines
Scientific Research Applications
Chemistry: Methyl 2-methyl-4-nitropentanoate is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-methyl-4-nitropentanoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 4-methyl-4-nitropentanoate: A structural isomer with a different position of the nitro group.
Methyl 3-methyl-4-nitropentanoate: Another isomer with the nitro group at a different position.
Methyl 2-methyl-3-nitropentanoate: A compound with a nitro group at a different carbon atom.
Uniqueness: Methyl 2-methyl-4-nitropentanoate is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the nitro group plays a crucial role in determining its chemical behavior and biological activity.
Properties
IUPAC Name |
methyl 2-methyl-4-nitropentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-5(7(9)12-3)4-6(2)8(10)11/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPCURVNOXZULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[3-(diethylamino)phenyl]-5-nitrobenzenesulfonamide](/img/structure/B8046425.png)
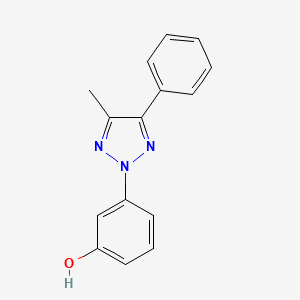
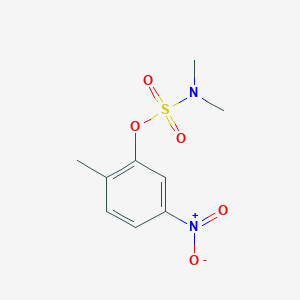
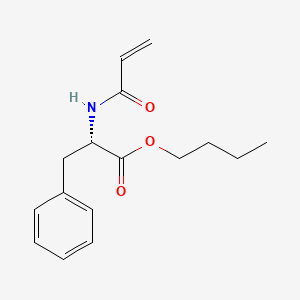
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-methylprop-2-enoylamino)acetate](/img/structure/B8046441.png)
![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (2S)-2-(prop-2-enoylamino)propanoate](/img/structure/B8046442.png)
![(2S)-4-methyl-N-[(1R,2S)-5-methyl-2-propan-2-ylcyclohexyl]-2-(prop-2-enoylamino)pentanamide](/img/structure/B8046443.png)
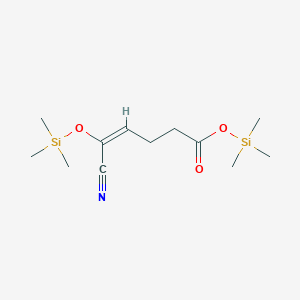
![Methyl 3-[4-[[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]oxy]phenoxy]-2-methylpropanoate](/img/structure/B8046469.png)
![N-[[1,3,3-trimethyl-5-(prop-2-enoylamino)cyclohexyl]methyl]prop-2-enamide](/img/structure/B8046474.png)
